molecular formula C16H22F3NO3 B11080675 Cyclohexanecarboxylic acid, 2-(1-ethyl-1-methylprop-2-ynylcarbamoyl)-, 2,2,2-trifluoroethyl ester

Cyclohexanecarboxylic acid, 2-(1-ethyl-1-methylprop-2-ynylcarbamoyl)-, 2,2,2-trifluoroethyl ester

Cat. No.: B11080675
M. Wt: 333.35 g/mol
InChI Key: AHVXFPCEJRLQSW-UHFFFAOYSA-N
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Description

2,2,2-TRIFLUOROETHYL 2-{[(1-ETHYL-1-METHYL-2-PROPYNYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLATE is a fluorinated organic compound known for its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUOROETHYL 2-{[(1-ETHYL-1-METHYL-2-PROPYNYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLATE typically involves multiple steps. One common method includes the reaction of trifluoroethylamine with cyclohexanecarboxylic acid derivatives under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-TRIFLUOROETHYL 2-{[(1-ETHYL-1-METHYL-2-PROPYNYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethanesulfonic acid, lithium aluminum hydride, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoroethyl ketones, while reduction can produce trifluoroethyl alcohols .

Scientific Research Applications

2,2,2-TRIFLUOROETHYL 2-{[(1-ETHYL-1-METHYL-2-PROPYNYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUOROETHYL 2-{[(1-ETHYL-1-METHYL-2-PROPYNYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-TRIFLUOROETHYL 2-{[(1-ETHYL-1-METHYL-2-PROPYNYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLATE stands out due to its unique combination of trifluoroethyl and cyclohexanecarboxylate groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C16H22F3NO3

Molecular Weight

333.35 g/mol

IUPAC Name

2,2,2-trifluoroethyl 2-(3-methylpent-1-yn-3-ylcarbamoyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C16H22F3NO3/c1-4-15(3,5-2)20-13(21)11-8-6-7-9-12(11)14(22)23-10-16(17,18)19/h1,11-12H,5-10H2,2-3H3,(H,20,21)

InChI Key

AHVXFPCEJRLQSW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)NC(=O)C1CCCCC1C(=O)OCC(F)(F)F

Origin of Product

United States

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